

Pterosin D 3-O-glucoside: Application Notes for Anti-Cancer Research

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Compound of Interest						
Compound Name:	Pterosin D 3-O-glucoside					
Cat. No.:	B130046	Get Quote				

Note to the Researcher: Currently, publicly available research specifically detailing the anticancer applications of **Pterosin D 3-O-glucoside** is limited. The existing information primarily pertains to its chemical properties.[1][2] However, the broader class of pterosin compounds and other related glycosides are recognized for their potential in modulating various cellular pathways, including those involved in inflammation and oxidative stress, which are often implicated in cancer development.[3]

Given the scarcity of specific data for **Pterosin D 3-O-glucoside**, this document will provide comprehensive application notes and protocols for a structurally related and extensively studied compound, Cyanidin-3-O-glucoside (C3G). C3G is a prominent anthocyanin with well-documented anti-cancer properties, offering a valuable reference point for investigating similar natural compounds. The methodologies and signaling pathways described for C3G can serve as a foundational framework for exploring the potential anti-cancer effects of **Pterosin D 3-O-glucoside**.

Cyanidin-3-O-glucoside (C3G) as a Model Compound for Anti-Cancer Research

Cyanidin-3-O-glucoside has demonstrated significant potential as an anti-cancer agent through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[4][5]

Mechanism of Action



C3G exerts its anti-cancer effects by modulating several key signaling pathways. Notably, it has been shown to:

- Induce Apoptosis: C3G can trigger programmed cell death in cancer cells by activating caspase-3 and altering the expression of Bcl-2 family proteins.[5]
- Inhibit Epithelial-to-Mesenchymal Transition (EMT): By upregulating Krüppel-like factor 4
 (KLF4), C3G can inhibit the EMT process, which is crucial for cancer cell migration and
 invasion.[4][6]
- Modulate Estrogen Receptor (ER) Signaling: C3G can bind to estrogen receptors, particularly ERβ, to inhibit the growth of melanoma cells.[7]
- Activate AMPK Pathway: C3G can activate AMP-activated protein kinase (AMPK), a key energy sensor, leading to the suppression of gluconeogenesis and induction of senescence in cancer cells.[8]
- Regulate PI3K/Akt/mTOR Pathway: Like many natural compounds, C3G is implicated in the modulation of the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from studies on Cyanidin-3-O-glucoside, providing insights into its efficacy in various cancer models.

Table 1: In Vitro Efficacy of Cyanidin-3-O-glucoside



Cancer Cell Line	Assay	Concentration	Result	Reference
MDA-MB-231 (Breast Cancer)	Migration Assay	20 μΜ	Significant suppression of cell migration	[6]
MDA-MB-468 (Breast Cancer)	Invasion Assay	20 μΜ	Significant suppression of cell invasion	[6]
MDA-MB-453 (Breast Cancer)	Cell Viability Assay	Dose-dependent	Decreased cell viability	[5]
Hepatocarcinom a Cells	Senescence Assay	Not specified	Increased senescence-associated β-galactosidase expression	[8]
Melanoma Cells	Cell Cycle Analysis	50 μΜ	G2/M phase arrest	[7]

Table 2: In Vivo Efficacy of Cyanidin-3-O-glucoside

Animal Model	Cancer Type	Treatment Regimen	Result	Reference
Nude Mice	Breast Cancer (MDA-MB-453 xenograft)	Not specified	Significant reduction in tumor growth	[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their investigations.

Cell Viability Assay (MTT Assay)



This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- Cancer cell line of interest
- Complete growth medium
- Pterosin D 3-O-glucoside or Cyanidin-3-O-glucoside
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
- After the incubation period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.



Cell Migration and Invasion Assays (Transwell Assay)

These assays are used to evaluate the effect of a compound on the migratory and invasive potential of cancer cells.

Materials:

- Transwell inserts (8 μm pore size) for 24-well plates
- Matrigel (for invasion assay)
- Serum-free medium
- Complete growth medium
- Test compound
- Cotton swabs
- Methanol
- Crystal violet stain

Procedure:

- For Invasion Assay: Coat the top of the Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
- Resuspend cancer cells in serum-free medium containing the test compound and seed them into the upper chamber of the Transwell insert.
- Add complete growth medium (containing chemoattractants like FBS) to the lower chamber.
- Incubate for 24-48 hours.
- After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.



- Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
- Count the number of migrated/invaded cells in several random fields under a microscope.

Western Blotting

This technique is used to detect specific proteins in a sample and assess the effect of a compound on protein expression levels.

Materials:

- Treated and untreated cell lysates
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- · Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., against KLF4, Bcl-2, Bax, Caspase-3, p-Akt, Akt)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse cells and determine protein concentration using a protein assay kit.
- Separate equal amounts of protein by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations Signaling Pathway of C3G in Inhibiting EMT

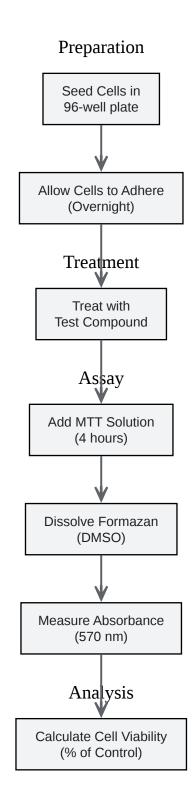


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Caption: C3G inhibits EMT, migration, and invasion by downregulating FBXO32 and upregulating KLF4.

Experimental Workflow for Cell Viability



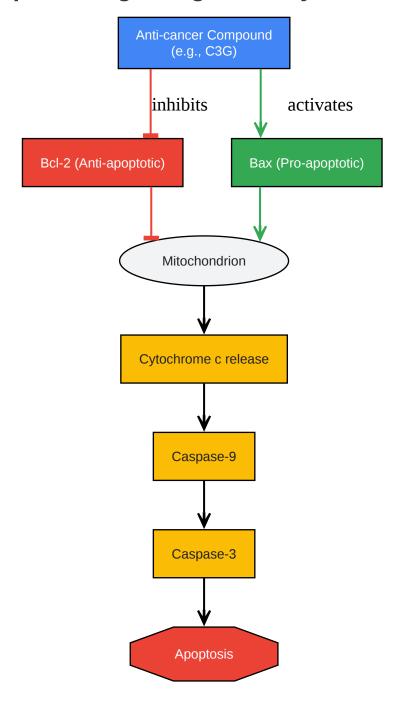


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Caption: Workflow for determining cell viability using the MTT assay.



General Apoptosis Signaling Pathway



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